molecular formula C15H23N3O B2948718 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate CAS No. 360787-17-3

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Cat. No.: B2948718
CAS No.: 360787-17-3
M. Wt: 261.369
InChI Key: GXTMHPLMYNRXQY-UHFFFAOYSA-N
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Description

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes a benzotriazole ring substituted with a nonyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Properties

IUPAC Name

1-nonyl-3-oxidobenzotriazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-10-13-17-14-11-8-9-12-15(14)18(19)16-17/h8-9,11-12H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMHPLMYNRXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2[N+](=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be synthesized through the diazotization of o-phenylenediamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and vacuum drying to obtain a pure form of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same diazotization and cyclization methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazoles, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C15H23N3OC_{15}H_{23}N_3O and a molecular weight of approximately 261.36 g/mol . It features a nonyl group attached to a benzotriazole moiety. This compound has potential applications in material science and biochemistry due to its unique structure, stability, and solubility in organic solvents.

Potential Applications

This compound has several notable applications:

  • Pharmacology and Toxicology Research suggests it may have antimicrobial properties and potential use in drug formulations. Compounds with similar structures have been studied for inhibiting enzymatic activities and modulating biological pathways.
  • Biological Systems Compatibility with various biological systems has been demonstrated through interaction analyses, which are critical for assessing safety and efficacy in potential therapeutic uses.

Structural Similarity

Several compounds share structural similarities with This compound:

Compound NameStructure FeaturesUnique Aspects
2-(Benzotriazolyl)-4-tert-butylphenolContains a tert-butyl group on an aromatic ringKnown for its antioxidant properties
BenzotriazoleBasic structure without alkyl substitutionUsed primarily as a corrosion inhibitor
5-MethylbenzotriazoleMethyl group on the benzene ringExhibits different solubility characteristics

Mechanism of Action

The mechanism of action of 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole ring can interact with metal ions, making it effective as a corrosion inhibitor. Additionally, its nonyl group enhances its lipophilicity, allowing it to interact with lipid membranes and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,3-benzotriazole
  • 1-Phenyl-1H-1,2,3-benzotriazole
  • 1-Octyl-1H-1,2,3-benzotriazole

Uniqueness

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to its nonyl substitution, which imparts distinct chemical and physical properties. This makes it more effective in applications requiring higher lipophilicity and stability compared to its shorter-chain analogs .

Biological Activity

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate (CAS No. 360787-17-3) is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C15H23N3O and a molecular weight of approximately 261.36 g/mol, this compound is part of the benzotriazole family, which is known for various applications in chemistry and biology.

The structure of this compound features a nonyl group attached to a benzotriazole moiety, which contributes to its unique properties. The compound is soluble in organic solvents and exhibits amphiphilic characteristics due to its hydrophobic nonyl chain.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy properties:

Antimicrobial Activity

Studies have indicated that benzotriazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-nonyl benzotriazole have shown effectiveness against various bacterial strains. The exact mechanism often involves disruption of microbial cell membranes or interference with essential cellular processes.

Antioxidant Properties

Benzotriazoles are also recognized for their antioxidant capabilities. The ability of 1-nonyl benzotriazol to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.

Antitumor Activity

Preliminary studies suggest that 1-nonyl benzotriazol may exhibit antitumor effects. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth factors. Further research is necessary to elucidate these pathways.

Case Studies and Research Findings

Several studies have been conducted on related compounds within the benzotriazole class, which provide insights into the biological activity of 1-nonyl benzotriazol:

  • Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that benzotriazole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.
  • Antioxidant Activity : Research published in Food Chemistry highlighted that certain benzotriazoles effectively reduced oxidative stress markers in vitro, indicating their potential as dietary antioxidants.
  • Anticancer Properties : A review in Cancer Letters discussed various benzotriazole derivatives showing cytotoxic effects on cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growthJournal of Applied Microbiology
AntioxidantScavenging free radicalsFood Chemistry
AntitumorInduction of apoptosisCancer Letters

Q & A

Basic: What are the recommended synthetic routes for 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate?

Methodological Answer:
The synthesis typically involves alkylation of the benzotriazole core. A common approach is to react 1H-benzotriazole with a nonyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . For regioselective N-alkylation, Cu-catalyzed methods can be employed to direct substitution to the N1 position, as demonstrated in analogous benzotriazolium syntheses . Purification often requires column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Yield optimization should consider stoichiometric ratios and reaction temperature gradients.

Advanced: How does the alkyl chain length (nonyl group) influence the compound’s supramolecular interactions in solid-state crystallography?

Methodological Answer:
The nonyl chain enhances hydrophobic interactions and van der Waals forces, affecting crystal packing. Single-crystal X-ray diffraction studies of related benzotriazolium salts (e.g., 3-allyl-1-methyl derivatives) reveal that longer alkyl chains induce layered structures with interdigitated alkyl groups, reducing lattice symmetry . To analyze this, compare X-ray data (e.g., space group, unit cell parameters) of homologs with varying chain lengths. Differential scanning calorimetry (DSC) can further correlate chain length with phase transition behavior.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and alkyl chain signals (δ 0.5–1.8 ppm) .
  • IR Spectroscopy : Confirm the presence of the benzotriazole core via C=N stretching (~1600 cm⁻¹) and N-O vibrations (~1250 cm⁻¹) .
  • X-ray Diffraction : Resolve regiochemistry (N1 vs. N2 alkylation) and quantify bond angles/distances in the crystal lattice .

Advanced: How can researchers resolve contradictions in reported reactivity data for benzotriazolium salts under aqueous vs. nonpolar conditions?

Methodological Answer:
Discrepancies often arise from solvent-dependent tautomerism. For example, in polar solvents (e.g., water), the compound may exist as an ionic species, whereas in toluene, neutral forms dominate. To address this:

Conduct UV-vis spectroscopy in solvents of varying polarity to track tautomeric shifts.

Use cyclic voltammetry to compare redox potentials in different media.

Cross-validate with computational studies (DFT) to model solvation effects .

Basic: What are the key considerations in designing antimicrobial activity assays for this compound?

Methodological Answer:

  • Test Organisms : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum efficacy.
  • Dose-Response Curves : Use microbroth dilution (96-well plates) to determine MIC (minimum inhibitory concentration) .
  • Controls : Compare with known benzotriazole derivatives (e.g., 1,2-benzisothiazol-3-ones) to benchmark activity .
  • Cytotoxicity : Perform parallel assays on mammalian cells (e.g., HEK293) to evaluate selectivity.

Advanced: How can computational methods predict the compound’s binding affinity for enzyme targets (e.g., cytochrome P450)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the benzotriazole core and the enzyme’s active site (e.g., PDB ID: 1TQN).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corate substituent effects (e.g., nonyl chain length) with inhibitory potency using Hammett or Hansch parameters .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous rinses due to potential hydrolysis .

Advanced: What mechanistic insights explain the compound’s catalytic activity in cross-coupling reactions?

Methodological Answer:
The benzotriazolium moiety acts as a transient directing group. In Pd-catalyzed reactions, it coordinates to the metal center, facilitating oxidative addition. Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) can differentiate between concerted and stepwise pathways. Compare turnover frequencies (TOF) with shorter-chain analogs to assess steric effects from the nonyl group .

Basic: How to optimize chromatographic separation of this compound from byproducts?

Methodological Answer:

  • HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) at 1 mL/min. Monitor at 254 nm.
  • TLC : Employ silica gel 60 F₂₅₄ plates; develop with dichloromethane:methanol (95:5). Rf ~0.4 .

Advanced: What strategies mitigate photodegradation of the compound in long-term stability studies?

Methodological Answer:

  • Light Exposure Tests : Use a xenon arc lamp (simulated sunlight) to quantify degradation rates via HPLC.
  • Stabilizers : Add UV absorbers (e.g., TiO₂ nanoparticles) or store in amber vials under nitrogen .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at varying temperatures .

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